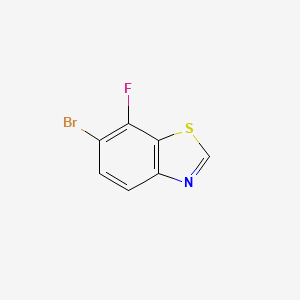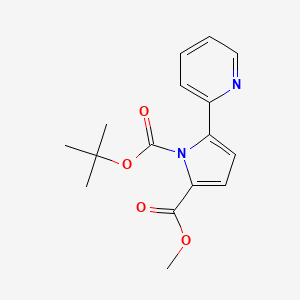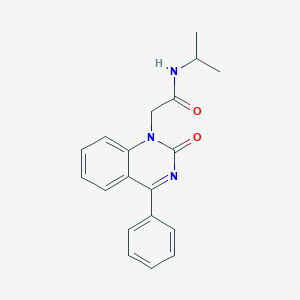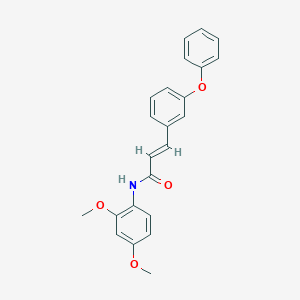
6-Bromo-7-fluoro-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-fluoro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mecanismo De Acción
Target of Action
The primary targets of 6-Bromo-7-fluoro-1,3-benzothiazole are various enzymes involved in bacterial metabolic pathways . These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in bacterial growth and survival, making them ideal targets for antibacterial agents.
Mode of Action
This compound interacts with its targets by inhibiting their activity This inhibition disrupts the normal functioning of the bacterial cell, leading to its death
Biochemical Pathways
The affected pathways are those associated with the targeted enzymes. For instance, the inhibition of DNA gyrase disrupts DNA replication, while the inhibition of dihydroorotase affects pyrimidine biosynthesis . The downstream effects of these disruptions include impaired bacterial growth and eventual cell death.
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of essential biochemical pathways, leading to impaired bacterial growth and survival . At the cellular level, this can result in morphological changes, loss of membrane integrity, and ultimately, cell death.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-1,3-benzothiazole can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with brominated and fluorinated aromatic aldehydes. The reaction is typically carried out in ethanol as a solvent and requires heating at 50°C for about an hour . Another method involves the use of copper(II)-catalyzed reactions where substituted 2-aminothiophenols react with nitriles in the presence of copper acetate, triethylamine, and ethanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and one-pot multicomponent reactions are some of the advanced techniques employed to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-7-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
6-Bromo-7-fluoro-1,3-benzothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used as a probe in biological assays to study enzyme inhibition and protein interactions.
Material Science: It is employed in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-4-fluoro-1,3-benzothiazole
- 4-Bromo-6-fluoro-1,3-benzothiazole
- 2-Amino-6-bromo-7-fluoro-1,3-benzothiazole
Uniqueness
6-Bromo-7-fluoro-1,3-benzothiazole is unique due to the specific positioning of the bromine and fluorine atoms on the benzothiazole ring.
Propiedades
IUPAC Name |
6-bromo-7-fluoro-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZIUJDNZGMEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=CS2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dimethoxyphenyl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2762761.png)
![6-[3-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2762764.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2762768.png)

![N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2762771.png)
![4-[(But-2-yn-1-yl)(methyl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B2762773.png)


![5-[1-(2,3-Dimethyl-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2762778.png)



